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Abstract

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant
portion of patients either do not respond or develop resistance to these therapies.[1] A key
mechanism of resistance is the presence of an immunosuppressive tumor microenvironment
(TME), often orchestrated by regulatory T cells (Tregs). LM-4108 is a novel, humanized, Fc-
optimized anti-CCR8 monoclonal antibody designed to selectively deplete tumor-infiltrating
Tregs, thereby reprogramming the TME and restoring anti-tumor immunity. This technical guide
provides a comprehensive overview of the preclinical and clinical evidence supporting LM-
4108's potential in overcoming immunotherapy resistance, with a focus on its mechanism of
action, experimental validation, and clinical efficacy in patients with advanced solid tumors who
have progressed on prior anti-PD-1 therapy.

Introduction: The Challenge of Immunotherapy
Resistance

While ICIs have demonstrated remarkable success in a variety of malignancies, primary and
acquired resistance remain major clinical hurdles.[1][2] The efficacy of ICls is often limited in
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tumors with a "cold" or immunosuppressive TME, characterized by a high infiltration of Tregs.
Tregs suppress the activity of effector immune cells, such as CD8+ T cells and Natural Killer
(NK) cells, which are crucial for tumor cell killing. C-C motif chemokine receptor 8 (CCR8) has
emerged as a promising therapeutic target as it is highly and selectively expressed on tumor-
infiltrating Tregs, with minimal expression on Tregs in peripheral tissues and other immune
cells.[3][4] This differential expression provides a therapeutic window to specifically target and
eliminate the key drivers of immunosuppression within the tumor.

LM-4108: A Differentiated Approach to Targeting
Tregs

LM-4108 is an IgG1 monoclonal antibody that binds to human CCR8 with high affinity. A key
feature of LM-4108 is its engineered Fc region, which enhances its ability to induce Antibody-
Dependent Cell-mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis
(ADCP).[3][4] This Fc-optimization is designed to potently and selectively deplete CCR8-
expressing Tregs within the TME, thereby unleashing a robust anti-tumor immune response.

Mechanism of Action

The proposed mechanism of action for LM-4108 in overcoming immunotherapy resistance is
centered on the depletion of tumor-infiltrating Tregs.
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Caption: Mechanism of action of LM-4108 in the tumor microenvironment.

Preclinical Evidence

The anti-tumor activity and mechanism of action of LM-4108 have been evaluated in a series of
in vitro and in vivo preclinical studies.

In Vitro Characterization

LM-4108 demonstrated high-affinity binding to human CCR8 (hCCR8) expressed on both high-
expressing U20S cells and low-expressing Jurkat cells in a dose-dependent manner.[3]
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Cell Line CCRS8 Expression EC50 (nM)
U20S High 0.25
Jurkat Low 0.21

Table 1: Binding Affinity of LM-
4108 to hCCR8-expressing
Cells[3]

LM-4108 effectively induced ADCC against hCCR8-expressing HEK293 cells when co-cultured
with human peripheral blood mononuclear cells (hPBMCs).[3]

Experimental Protocol: ADCC Assay

o Target Cells: HEK293 cells engineered to express high levels of hCCR8 and parental
HEK?293 cells (negative control).

» Effector Cells: Freshly isolated hPBMCs.
o Effector to Target Ratio: 50:1.

» Method: Target cells were co-cultured with effector cells in the presence of titrated
concentrations of LM-4108 or an isotype control antibody for 6 hours. Cell lysis was
quantified by measuring the release of lactate dehydrogenase (LDH) in the supernatant.

» Endpoint: EC50 value, representing the concentration of LM-4108 required to induce 50% of
the maximum cell lysis.

Target Cells LM-4108 EC50 (nM)
hCCR8-expressing HEK293 0.002
Parental HEK293 No activity

Table 2: ADCC Activity of LM-4108[3]

LM-4108 also mediated ADCP of hCCR8-expressing CHO-K1 cells by monocyte-derived
macrophages (MDMs).[3]
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Experimental Protocol: ADCP Assay

Target Cells: CHO-K1 cells engineered to express hCCR8 and parental CHO-K1 cells
(negative control), labeled with CFSE.

o Effector Cells: Human monocyte-derived macrophages (MDMs).

o Method: CFSE-labeled target cells were incubated with MDMs and titrated concentrations of
LM-4108 or an isotype control for 2 hours. Cells were then stained with an APC-conjugated
anti-human CD14 antibody to identify MDMs.

» Endpoint: Phagocytosis index, determined by the percentage of CD14+/CFSE+ double-
positive cells in the total CD14+ population as measured by flow cytometry.
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Caption: Experimental workflow for the ADCP assay.

In Vivo Efficacy in Syngeneic Mouse Models

The anti-tumor efficacy of LM-4108 was evaluated in several syngeneic mouse models,
including models of PD-1 sensitivity and resistance. These studies utilized a murine surrogate
antibody (LM-108m) or were conducted in human CCR8 knock-in (KI) mice.

Experimental Protocol: In Vivo Syngeneic Mouse Models
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e Animal Models: BALB/c mice for the CT26 colon carcinoma model, C3H/He mice for the
MBT-2 bladder cancer model, and human CCR8 knock-in (KI) mice for the MC38 colon
adenocarcinoma model.

o Tumor Cell Inoculation: Tumor cells were implanted subcutaneously into the flanks of the
mice.

o Treatment: Mice were treated with vehicle, LM-108 (or its murine surrogate), an anti-mPD-1
antibody, or a combination of both.

o Endpoints: Tumor growth inhibition (TGI), complete response (CR) rates, and analysis of
tumor-infiltrating lymphocytes (TILs) by flow cytometry.

In the PD-1 sensitive CT26 colon cancer model, LM-108m as a single agent showed effective
anti-tumor activity. The combination of LM-108m with an anti-mPD-1 antibody resulted in
additive anti-tumor effects.

In the PD-1 resistant MBT-2 bladder cancer model, the combination of LM-108m and an anti-
mPD-1 antibody demonstrated synergistic anti-tumor effects.

In hCCR8 KI mice bearing MC38 tumors, LM-108 at 10 mg/kg significantly inhibited tumor
growth (TGI = 68.77%) as a monotherapy. Analysis of TILs revealed a significant reduction in
Treg cells and a significant increase in CD8+ T cells, CD4+ T cells, cytotoxic NK cells, and NKT

cells.
Treatment Group TGI (%) Complete Responses
LM-108 (monotherapy) 79.97% 2/8
LM-108 + anti-mPD-1 100% 8/8

Table 3: Anti-tumor Activity of
LM-108 in hCCR8 KI Mice with
MC38 Tumors][3]

Furthermore, tumor-free mice that had been treated with LM-4108 were resistant to tumor re-
challenge, indicating the induction of long-lasting anti-tumor memory.[3]
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Caption: Immunomodulatory effects of LM-4108 on tumor-infiltrating lymphocytes.

Clinical Development in Immunotherapy-Resistant
Cancers

LM-4108 is currently being evaluated in Phase 1/2 clinical trials as a monotherapy and in
combination with anti-PD-1 antibodies in patients with advanced solid tumors (NCT05199753,
NCT05255484, NCT05518045).[3][5][6][71[8][9]

Pooled Analysis in Anti-PD-1 Resistant Gastric Cancer

A pooled analysis of 48 patients with gastric cancer from three Phase 1/2 studies was
conducted.[5][6][71[8][9][10][11][12][13][14] The majority of these patients (89.6%) had received
prior anti-PD-1 therapy.[5][7][8][9][10][11][12][13][14]

Clinical Trial Protocol Overview

¢ Study Design: Open-label, dose escalation and expansion studies.
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» Patient Population: Patients with advanced solid tumors, including a cohort of gastric cancer
patients.

e [ntervention: Intravenous LM-4108 at various dose levels in combination with an anti-PD-1
antibody (pembrolizumab or toripalimab).[7][8][11][12][13][14][15]

e Primary Endpoint: Investigator-assessed Objective Response Rate (ORR) per RECIST v1.1.
[718][11][12][13][14][15]

e Secondary Endpoints: Safety, other efficacy outcomes (e.g., Disease Control Rate (DCR),
Progression-Free Survival (PFS)), and biomarker analysis.[7][8][10][11][12][13][14][15]

In 36 efficacy-evaluable patients across all regimens, the combination of LM-4108 and an anti-
PD-1 antibody demonstrated promising anti-tumor activity.[5][6]

High CCRS8
. Patients who Expression
All Efficacy- .
] . . Progressed on Patients who
Efficacy Endpoint Evaluable Patients . .
(n=36) First-Line Progressed on
n=
Treatment (n=11) First-Line
Treatment (n=8)
36.1% (95% CI 63.6% (95% ClI
ORR 87.5%
20.8%—-53.8%) 30.8%-89.1%)
72.2% (95% CI 81.8% (95% ClI
DCR 100%
54.8%—85.8%) 48.2%-97.7%)
) 6.53 months (95% ClI
Median PFS Not Reported Not Reported
2.96-NA)

Table 4. Efficacy of
LM-4108 in
Combination with an
Anti-PD-1 Antibody in
Gastric Cancer[5][6]
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Of note, in the 11 patients whose disease had progressed on first-line treatment, the ORR was
63.6%.[5][6] Among the 8 of these patients with high CCR8 expression, the ORR was 87.5%
and the DCR was 100%.[5][6] These findings suggest that CCR8 expression may be a
predictive biomarker for response to LM-4108 therapy.

The combination of LM-4108 and an anti-PD-1 antibody was generally well-tolerated.[5][6]

Adverse Event Profile

Any Grade TRAEs 81.3% of patients

Alanine transaminase increased (25.0%),
Aspartate transaminase increased (22.9%),
White blood cell decreased (22.9%), Anemia
(16.7%)

Most Common TRAES (=15%)

Grade = 3 TRAEs 37.5% of patients

Anemia (8.3%), Lipase increased (4.2%), Rash
Most Common Grade = 3 TRAES (24%)
(4.2%), Lymphocyte count decreased (4.2%)

Table 5: Treatment-Related Adverse Events
(TRAES) with LM-4108 and Anti-PD-1
Combination Therapy[5][6]

Conclusion and Future Directions

LM-4108 represents a promising therapeutic strategy to overcome resistance to immune
checkpoint inhibitors. Its mechanism of action, centered on the selective depletion of
immunosuppressive tumor-infiltrating Tregs via enhanced ADCC and ADCP, has been robustly
validated in preclinical models. Early clinical data in heavily pre-treated gastric cancer patients
who have failed prior anti-PD-1 therapy are highly encouraging, demonstrating a significant
anti-tumor effect with a manageable safety profile.

Future research should focus on several key areas:

o Biomarker Development: Further investigation into CCR8 expression as a predictive
biomarker for patient selection is warranted.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.01947/epub
https://aacrjournals.org/cancerimmunolres/article/10/8/978/707177/Intravesical-VAX014-Synergizes-with-PD-L1-Blockade
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.01947/epub
https://aacrjournals.org/cancerimmunolres/article/10/8/978/707177/Intravesical-VAX014-Synergizes-with-PD-L1-Blockade
https://www.benchchem.com/product/b014790?utm_src=pdf-body
https://www.benchchem.com/product/b014790?utm_src=pdf-body
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.01947/epub
https://aacrjournals.org/cancerimmunolres/article/10/8/978/707177/Intravesical-VAX014-Synergizes-with-PD-L1-Blockade
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.01947/epub
https://aacrjournals.org/cancerimmunolres/article/10/8/978/707177/Intravesical-VAX014-Synergizes-with-PD-L1-Blockade
https://www.benchchem.com/product/b014790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Combination Strategies: Exploring the synergy of LM-4108 with other immunotherapies,
such as anti-CTLA-4 antibodies, and other cancer treatments like chemotherapy and
targeted therapies, could further enhance its efficacy.

o Expansion to Other Tumor Types: Given the prevalence of Treg-mediated
immunosuppression in various solid tumors, evaluating the efficacy of LM-4108 in other
cancer indications is a logical next step.

In conclusion, LM-4108 is a novel immuno-oncology agent with the potential to address the
significant unmet medical need of immunotherapy resistance. The ongoing and future clinical
development of LM-4108 will be crucial in defining its role in the evolving landscape of cancer
treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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